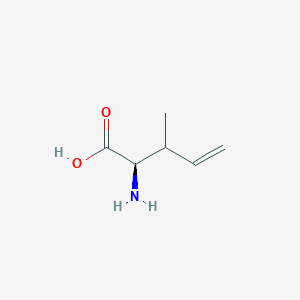![molecular formula C11H15N3O4S B13077300 [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine: is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a nitrobenzenesulfonyl group, and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves several steps. One common method includes the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with formaldehyde and ammonia to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Análisis De Reacciones Químicas
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, modulating their function .
Comparación Con Compuestos Similares
Similar compounds to [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine include:
[3-methyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine: This compound has a similar structure but with a methyl group on the pyrrolidine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15N3O4S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15N3O4S/c12-7-9-5-6-13(8-9)19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,9H,5-8,12H2 |
Clave InChI |
ZHPCGUQINWRBCM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


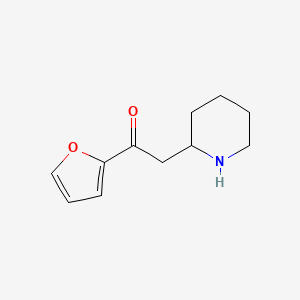
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
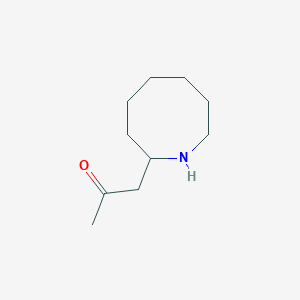
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
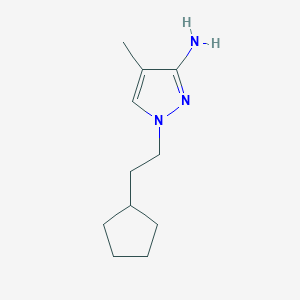
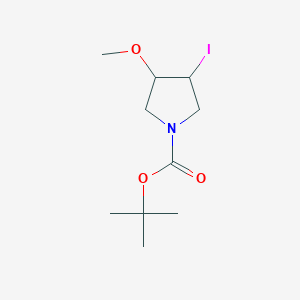

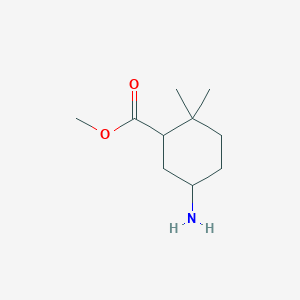


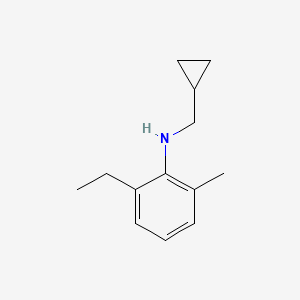
![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
